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Compound of Interest

Compound Name: 4,5-Dichloro-2-phenylpyridine
Cat. No.: B12964581
Get Quote

Structural & Electronic Analysis
e IUPAC Name: 4,5-Dichloro-2-phenylpyridine

e CAS Number: 77597-91-2[1]
e Molecular Formula: C11H7CI2N
» Molecular Weight: 224.08 g/mol

Structural Logic: The molecule consists of a pyridine core substituted at the C2 position with a
phenyl ring and at C4/C5 with chlorine atoms.

» Electronic Environment: The nitrogen atom exerts a strong electron-withdrawing effect,
deshielding the

-proton (H6). The chlorine atoms at C4 and C5 are inductively electron-withdrawing (-
effect), further deshielding the ring protons and quenching the typical vicinal coupling seen in
unsubstituted pyridines.
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o Symmetry: The molecule is planar but lacks internal symmetry, resulting in distinct chemical

shifts for all aromatic protons.

Spectroscopic Profile (NMR, IR, MS)
A. Mass Spectrometry (MS)

lonization Mode: El (Electron Impact) or ESI+ (Electrospray lonization).

e Molecular lon (M*): The most distinctive feature is the isotope pattern due to the two chlorine

atoms (

Cl and

Cl).

 |sotope Pattern: A characteristic 9:6:1 intensity ratio for M, M+2, and M+4 peaks.

m/z Peak Relative Intensity Assignment
[M+H]* (
223.0 100% (Base Peak) Cl,
Cl)
[M+H]* (
225.0 ~65% Cl,
Cl)
[M+H]* (
227.0 ~10% Cl,
Cl)
188.0 Variable Loss of CI [M-CI]*
153.0 Variable Loss of 2xCl [M-2CI]*

Fragmentation Pathway (DOT Visualization):

© 2026 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12964581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Molecular lon
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-HCN Phenyl-Pyridine Core
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Figure 1: Predicted Mass Spectrometry Fragmentation Pathway

Click to download full resolution via product page

B. Proton NMR ( H NMR)

Solvent: CDCIs or DMSO-de. Reference: TMS (0.00 ppm).

The substitution pattern (4,5-dichloro) eliminates the typical vicinal coupling (

) seen in pyridine. Consequently, the pyridine protons appear as singlets (or very fine doublets
due to long-range coupling).

Shift (

ppm)

Multiplicity

Integration

Assignment

Structural
Logic

8.65-8.75

Singlet (s)

1H

H6 (Pyridine)

to Nitrogen;
highly deshielded
by N and

adjacent CI.

7.95 - 8.05

Multiplet (m)

2H

H2', H6' (Phenyl)

Ortho protons on
phenyl ring;
deshielded by
pyridine ring
current.

7.85-7.90

Singlet (s)

1H

H3 (Pyridine)

to Nitrogen;
deshielded by
phenyl ring and
C4-Cl.

7.45-7.55

Multiplet (m)

3H

H3', H4', H5'
(Phenyl)

Meta/Para
protons on

phenyl ring.
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Note: The absence of a doublet with

Hz for the pyridine protons confirms the 4,5-substitution pattern.

C. Carbon NMR ( C NMR)

Solvent: CDCls.[2]

Shift (
Type Assignment
ppm)
155.0 - 157.0 C_quat C2 (Pyridine) - Ipso to phenyl.
C6 (Pyridine) -
148.0 - 150.0 CH
to Nitrogen.
140.0 - 142.0 C_quat C4 (Pyridine) - Attached to CI.
137.0-139.0 C_quat C1' (Phenyl) - Ipso to pyridine.
130.0 - 132.0 C_quat C5 (Pyridine) - Attached to CI.
129.0 - 130.0 CH C4' (Phenyl)
128.5 CH C3', C5' (Phenyl)
126.5 CH C2', C6' (Phenyl)
122.0-124.0 CH C3 (Pyridine)

D. Infrared Spectroscopy (IR)

Medium: KBr Pellet or ATR.
e 3050 - 3000 cm~*: C-H Stretching (Aromatic).

e 1580 - 1450 cm~1: C=C and C=N Ring Stretching (Characteristic Pyridine/Phenyl skeletal
vibrations).

e 1050 - 1100 cm~1: C-CI Stretching (In-plane).
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e 700 - 800 cm~1: C-H Out-of-plane bending (indicative of mono-substituted benzene).

Experimental Workflow: Synthesis & Purification

Since this compound is a specific intermediate, the most reliable synthesis route is a Suzuki-
Miyaura Cross-Coupling utilizing 2-bromo-4,5-dichloropyridine and phenylboronic acid.

Protocol

e Reagents:

o

2-Bromo-4,5-dichloropyridine (1.0 eq)

[e]

Phenylboronic acid (1.1 eq)

o

Catalyst: Pd(dppf)Clz (3-5 mol%)

[¢]

Base: Na2COs (2.0 eq)

o

Solvent: 1,4-Dioxane/Water (4:1 ratio)

e Procedure:

o Degas solvents with Nitrogen/Argon for 15 mins.

o Combine reagents in a reaction vial.

o Heat to 90°C for 4-12 hours under inert atmosphere.

o Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1]

e Workup:

o Dilute with EtOAc, wash with water and brine.

o Dry over MgSOeu4, filter, and concentrate.[3]

e Purification:
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o Flash Column Chromatography (Silica Gel).[3]

o Eluent: Gradient 0-10% EtOAc in Hexanes.

Synthesis Workflow (DOT Visualization):

Start:

2-Bromo-4,5-dichloropyridine
+ Phenylboronic Acid

Suzuki Coupling
Pd(dppf)CI2, Na2CO3
90°C, 12h

:

Workup:
Extraction (EtOAc/Water)
Drying (MgSO4)

Purification:
Flash Chromatography
(Hexane/EtOAC)

Final Product:
4,5-Dichloro-2-phenylpyridine
(Confirm via NMR/MS)

Figure 2: Suzuki-Miyaura Synthesis Workflow

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-4-5-dichloro-2-phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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